N~2~-[(2,5-dimethoxyphenyl)sulfonyl]-N-(2-fluorophenyl)-N~2~-methylglycinamide
Overview
Description
N~2~-[(2,5-dimethoxyphenyl)sulfonyl]-N-(2-fluorophenyl)-N~2~-methylglycinamide is a complex organic compound characterized by the presence of a sulfonyl group, a fluorophenyl group, and a dimethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-[(2,5-dimethoxyphenyl)sulfonyl]-N-(2-fluorophenyl)-N~2~-methylglycinamide typically involves multiple steps, including the introduction of the sulfonyl group and the coupling of the fluorophenyl and dimethoxyphenyl groups. Common synthetic routes may involve:
Sulfonylation: Introduction of the sulfonyl group to the dimethoxyphenyl ring using reagents such as sulfonyl chlorides under basic conditions.
Coupling Reactions: Formation of the glycinamide backbone through coupling reactions, often facilitated by catalysts such as palladium in Suzuki-Miyaura coupling reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N~2~-[(2,5-dimethoxyphenyl)sulfonyl]-N-(2-fluorophenyl)-N~2~-methylglycinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
N~2~-[(2,5-dimethoxyphenyl)sulfonyl]-N-(2-fluorophenyl)-N~2~-methylglycinamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of N2-[(2,5-dimethoxyphenyl)sulfonyl]-N-(2-fluorophenyl)-N~2~-methylglycinamide involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting enzyme activity. The fluorophenyl group may enhance the compound’s binding affinity to certain receptors, influencing cellular pathways.
Comparison with Similar Compounds
Similar Compounds
- N~2~-[(3,4-Dimethoxyphenyl)sulfonyl]-N~2~-(2,5-dimethylbenzyl)-N-(3-fluorophenyl)isoleucinamide
- N~2~-[(2,5-dimethoxyphenyl)sulfonyl]-N~1~-(4-ethylphenyl)-N~2~-methylglycinamide
Uniqueness
N~2~-[(2,5-dimethoxyphenyl)sulfonyl]-N-(2-fluorophenyl)-N~2~-methylglycinamide is unique due to the specific arrangement of its functional groups, which confer distinct chemical properties and biological activities. The presence of both a sulfonyl group and a fluorophenyl group makes it particularly versatile in various chemical reactions and applications.
Properties
IUPAC Name |
2-[(2,5-dimethoxyphenyl)sulfonyl-methylamino]-N-(2-fluorophenyl)acetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN2O5S/c1-20(11-17(21)19-14-7-5-4-6-13(14)18)26(22,23)16-10-12(24-2)8-9-15(16)25-3/h4-10H,11H2,1-3H3,(H,19,21) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFQVWUMRLUOARI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)NC1=CC=CC=C1F)S(=O)(=O)C2=C(C=CC(=C2)OC)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FN2O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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